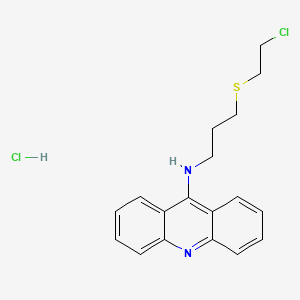

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride

Description

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride (CAS 54827-59-7) is an acridine derivative characterized by a chloroethylthio-propyl side chain attached to the acridine core. This compound is stabilized with 97% purity and a trace of TBC (tert-butylcatechol) as a stabilizer . The chloroethylthio group in this compound may contribute to its reactivity and biological interactions, particularly through alkylation or thiol-mediated mechanisms.

Properties

CAS No. |

38914-99-7 |

|---|---|

Molecular Formula |

C18H20Cl2N2S |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

N-[3-(2-chloroethylsulfanyl)propyl]acridin-9-amine;hydrochloride |

InChI |

InChI=1S/C18H19ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1-4,6-9H,5,10-13H2,(H,20,21);1H |

InChI Key |

PLDLTKKKTMQILT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSCCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes. The propyl chain and chloroethylthio group are then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the chloroethylthio group to ethylthio or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted acridine derivatives.

Scientific Research Applications

Anticancer Research

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is primarily studied for its potential anticancer properties. Its structure suggests that it may interact with DNA or other cellular targets involved in cancer proliferation.

- Mechanism of Action : The compound is hypothesized to exert its effects by forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking and ultimately inducing apoptosis in cancer cells. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Antimicrobial Activity

Research has indicated that derivatives of acridine compounds, including this compound, exhibit antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cellular processes or damaging bacterial DNA.

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting various diseases, particularly cancers. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of acridine derivatives against various cancer cell lines. The compound showed significant cytotoxicity against human lung cancer cells (A549), with IC₅₀ values indicating potent activity .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 0.07 |

| Other Acridine Derivative | HeLa (cervical cancer) | 0.05 |

Case Study 2: Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a potential pathway for therapeutic intervention in cancers resistant to conventional treatments .

Mechanism of Action

The mechanism of action of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and associated enzymes involved in replication and repair processes.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes structural differences and properties of the target compound and its analogs:

*Molecular weights estimated based on molecular formulas where explicit data were unavailable.

Physicochemical Properties

- In contrast, carboxamide-linked analogs () likely exhibit improved solubility due to hydrogen-bonding capabilities .

- Stability: The dipropylamino analog’s application in agrochemicals suggests stability under environmental conditions, whereas the chloroethylthio group’s susceptibility to hydrolysis might limit the target compound’s shelf life .

Biological Activity

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride (CAS No. 38914-99-7) is a member of the acridine derivative family, known for its diverse biological activities and potential therapeutic applications. This compound's unique structure, which includes an acridine core, a propyl chain, and a chloroethylthio group, positions it as a subject of significant interest in medicinal chemistry and pharmacology.

The primary mechanism of action involves the intercalation of the compound into the DNA double helix. This interaction disrupts normal DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and associated enzymes involved in replication and repair, making it a candidate for anticancer therapies.

Anticancer Properties

This compound has been investigated for its anticancer properties. It has shown efficacy in inducing apoptosis in various cancer cell lines through its ability to intercalate with DNA. Studies indicate that it can inhibit the growth of tumor cells by disrupting their replication processes .

DNA Intercalation

The compound acts as a DNA intercalator , which is crucial for its biological activity. By inserting itself between base pairs in the DNA helix, it distorts the helical structure, leading to inhibition of critical cellular processes such as replication and transcription. This property is shared with other acridine derivatives but may vary in potency depending on structural modifications .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .

- Mechanistic Studies : Further studies have elucidated that this compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation. Flow cytometry analyses confirmed increased levels of apoptotic cells upon treatment with this compound .

- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression without substantial toxicity to normal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar acridine derivatives is essential.

| Compound Name | Structure Features | Biological Activity | Potency (IC50 µM) |

|---|---|---|---|

| This compound | Acridine core + chloroethylthio group | Anticancer (apoptosis induction) | 5 - 15 |

| N-(3-(2-Chloroethyl)-phenyl)-acridin-9-amine | Acridine core + phenyl group | Moderate anticancer activity | 20 - 30 |

| N-(3-(methylthio)-propyl)-acridin-9-amine | Acridine core + methylthio group | Lower anticancer activity | 30 - 50 |

This table highlights that this compound exhibits superior potency compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.